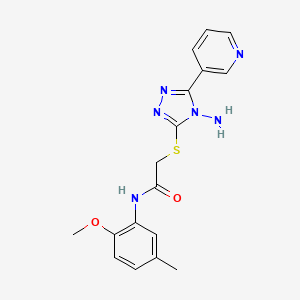

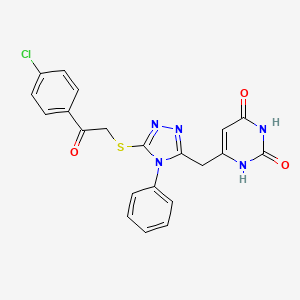

![molecular formula C24H16N2O2S B2818647 N-(naphtho[1,2-d]thiazol-2-yl)-3-phenoxybenzamide CAS No. 313550-10-6](/img/structure/B2818647.png)

N-(naphtho[1,2-d]thiazol-2-yl)-3-phenoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(naphtho[1,2-d]thiazol-2-yl)-3-phenoxybenzamide” is a compound that belongs to the class of thiazoles, which are important heterocyclic compounds . Thiazoles exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .

Synthesis Analysis

The synthesis of similar compounds involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds obtained are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis

Thiazoles contain sulfur and nitrogen at position-1 and -3, respectively . They resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Chemical Reactions Analysis

The chemical reactions of thiazoles are influenced by the substituents at position-2 and -4 . These substituents may not only alter the orientation types but also shield the nucleophilicity of nitrogen .Scientific Research Applications

Synthesis and Molecular Characterization

- Novel molecules containing thiazole and oxazole moieties have been synthesized to study the effect of polarity on photophysical properties, with findings indicating single absorption and dual emission due to the Excited-State Intramolecular Proton Transfer (ESIPT) phenomenon. These compounds have shown thermal stability up to 200°C (Satam et al., 2012).

- A study on the thermal fragmentation and rearrangement of N-phenylbenzamide oximes has yielded insights into the major products formed under different conditions, providing a basis for the synthesis of related compounds (Gaber, Muathen, & Taib, 2011).

Biological Activity and Applications

- Research on dihydro-2H-benzo- and naphtho-1,3-oxazine derivatives revealed significant in vitro antimicrobial effects against pathogenic fungi and bacteria. Some of these compounds also exhibited remarkable cytotoxic activities, suggesting potential for therapeutic applications (Mathew et al., 2010).

- The synthesis of sultam derivatives with expected biological activity was explored, underscoring the therapeutic potential of sultam compounds in areas such as antitumor and anticonvulsant activities (Doss et al., 2000).

Photophysical Studies

- The development of (methoxyalkyl)thiazoles as potent and selective 5-lipoxygenase inhibitors showcases the application of this compound class in addressing inflammatory conditions. These inhibitors are characterized by their oral activity and high enantioselectivity, demonstrating the compound's potential in pharmaceutical development (Bird et al., 1991).

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific targets can vary depending on the substituents on the thiazole ring .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, leading to different biological outcomes . The orientation of the thiazole ring towards the target site can be influenced by substituents at positions 2 and 4 .

Biochemical Pathways

Thiazole derivatives are known to affect various biochemical pathways, leading to a wide range of biological effects .

Result of Action

Thiazole derivatives are known to have a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .

Future Directions

The future directions for “N-(naphtho[1,2-d]thiazol-2-yl)-3-phenoxybenzamide” could involve further studies to understand its exact mechanism of action, potential therapeutic applications, and safety profile. Given the wide range of biological activities exhibited by thiazoles , this compound could be a promising candidate for drug development.

Biochemical Analysis

Biochemical Properties

N-(naphtho[1,2-d]thiazol-2-yl)-3-phenoxybenzamide, as a thiazole derivative, is expected to interact with various enzymes and proteins. The nature of these interactions is largely determined by the substituents on the thiazole ring .

Cellular Effects

Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name |

N-benzo[e][1,3]benzothiazol-2-yl-3-phenoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16N2O2S/c27-23(17-8-6-11-19(15-17)28-18-9-2-1-3-10-18)26-24-25-22-20-12-5-4-7-16(20)13-14-21(22)29-24/h1-15H,(H,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSDREIXHQXCNQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=NC4=C(S3)C=CC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

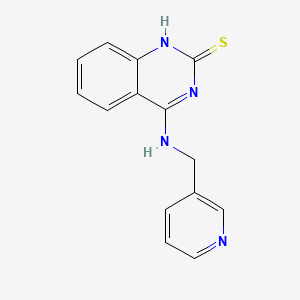

![5,6,7-trimethyl-2-[3-(1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2818568.png)

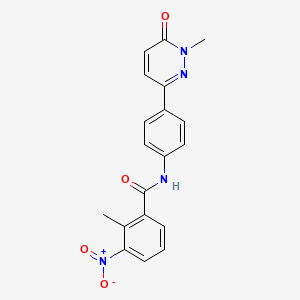

![(Z)-methyl 2-(2-((2-iodobenzoyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2818569.png)

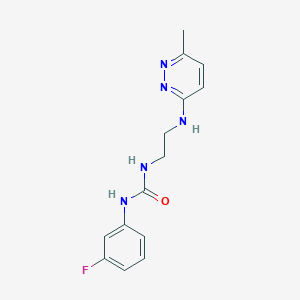

![N-(1-cyanobutyl)-3-methanesulfonylimidazo[1,5-a]pyridine-1-carboxamide](/img/structure/B2818570.png)

![4-[4-(5-Chloropyrimidin-2-yl)oxypiperidine-1-carbonyl]-1-phenylpyrrolidin-2-one](/img/structure/B2818571.png)

![1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-{N-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazone}](/img/structure/B2818575.png)

![(2,4-Dimethyl-1,3-thiazol-5-yl)-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]methanone](/img/structure/B2818577.png)

![methyl {4-[(2-oxo-2-{[4-(trifluoromethyl)phenyl]amino}ethyl)thio]-1H-1,5-benzodiazepin-2-yl}acetate](/img/structure/B2818580.png)

![[(1-Ethylpyrrolidin-2-yl)methyl]thiourea](/img/structure/B2818581.png)

![N-[[1-(Hydroxymethyl)cyclopentyl]methyl]-N-[(1-methylcyclopropyl)methyl]prop-2-enamide](/img/structure/B2818583.png)